REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Br:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[O:13]=[C:14]1[CH2:19][C:18](=O)[CH2:17][N:16]([C:21]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:22])[CH2:15]1>C(O)(=O)C>[Br:12][C:3]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=[CH:11][C:2]=1[NH:1][C:18]1[CH2:17][N:16]([C:21]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:22])[CH2:15][C:14](=[O:13])[CH:19]=1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)Br
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CC(C1)=O)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 8 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant solid was purified by chromatography column on silica gel (elution with hexane/ethyl acetate)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C(=O)OC)NC=1CN(CC(C1)=O)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |